molecular formula C₁₇H₂₉N₂NaO₅S B1146499 Phenethicillin Sodium Salt CAS No. 30302-52-4

Phenethicillin Sodium Salt

Cat. No. B1146499
CAS RN: 30302-52-4
M. Wt: 386.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethicillin Sodium Salt, also known as Pheneticillin Sodium Salt, Phenoxy PC Sodium Salt, or Phenoxyethylpenicillin Sodium , is a penicillin antibiotic . It is used for scientific research and development . The molecular formula is C17H19N2NaO5S and the molecular weight is 386.4 .


Synthesis Analysis

The synthesis of Phenethicillin Sodium Salt involves complex chemical reactions . Powerful electron-attracting groups attached to the amino acid side chain such as in phenethicillin prevent acid attack . A bulky group attached to the amino acid side chain provides steric hindrance which interferes with the enzyme attachment which would deactivate the pencillins .


Molecular Structure Analysis

The molecular structure of Phenethicillin Sodium Salt is characterized by a fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains .

Safety And Hazards

Phenethicillin Sodium Salt is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed and may cause an allergic skin reaction or breathing difficulties if inhaled .

properties

IUPAC Name

sodium;(2S,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRQUJWXQAEVBK-BWVWTODUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@H]1C2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;(2S,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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